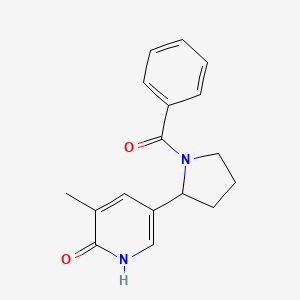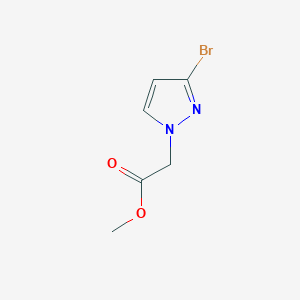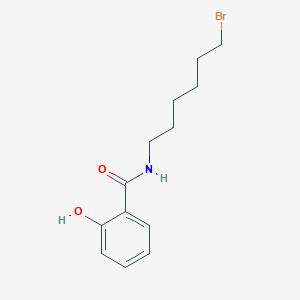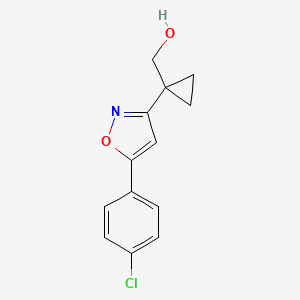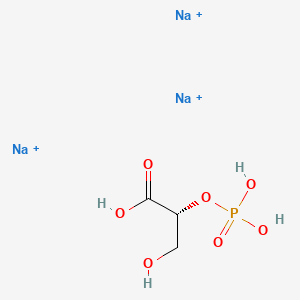
3-(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)aniline is an organic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a 5-methyl group, along with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline group. One common method involves the reaction of 4-chloroaniline with a thioamide derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing in acetic acid or another suitable solvent to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)thiazole: Similar structure but lacks the aniline moiety.
5-Methylthiazole: Similar thiazole ring but without the chlorophenyl and aniline groups.
4-Chloroaniline: Contains the aniline group but lacks the thiazole ring.
Uniqueness
3-(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)aniline is unique due to the combination of the thiazole ring with both a chlorophenyl and aniline group.
Properties
Molecular Formula |
C16H13ClN2S |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C16H13ClN2S/c1-10-15(11-5-7-13(17)8-6-11)19-16(20-10)12-3-2-4-14(18)9-12/h2-9H,18H2,1H3 |
InChI Key |
YZZZRUJJQLJERW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B11815196.png)

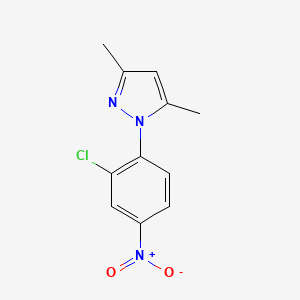
![1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815218.png)
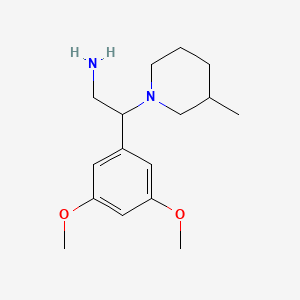
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)

